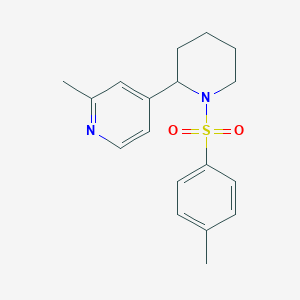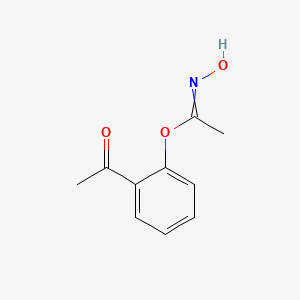
Potassium trifluoro(quinolin-3-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(quinolin-3-yl)borate is a boronic acid derivative that is commonly used in organic synthesis. This compound is known for its stability in moisture and air, making it a valuable reagent in various chemical reactions. Its molecular formula is C9H6BF3KN, and it has a molecular weight of 235.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(quinolin-3-yl)borate can be synthesized through the reaction of quinoline with boron trifluoride and potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions often involve low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(quinolin-3-yl)borate primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds, making it a crucial process in organic synthesis .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as THF or toluene). The reaction is carried out under an inert atmosphere at elevated temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(quinolin-3-yl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(quinolin-3-yl)borate exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(quinolin-3-yl)borate is unique compared to other boronic acid derivatives due to its enhanced stability and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium methyltrifluoroborate: Another stable boronic acid derivative used in organic synthesis.
Potassium vinyltrifluoroborate: Known for its use in forming carbon-carbon double bonds through cross-coupling reactions.
This compound stands out due to its specific reactivity with quinoline, making it a valuable reagent in the synthesis of quinoline-based compounds .
Eigenschaften
Molekularformel |
C9H6BF3KN |
|---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
potassium;trifluoro(quinolin-3-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
GNQZZBVORZMUOG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





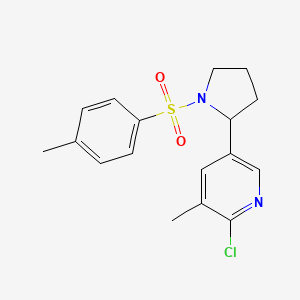

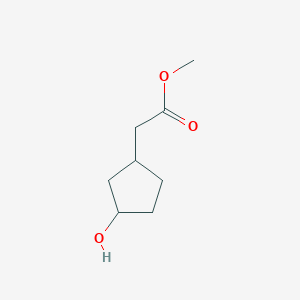
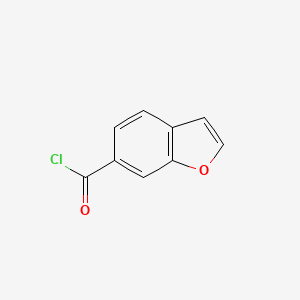

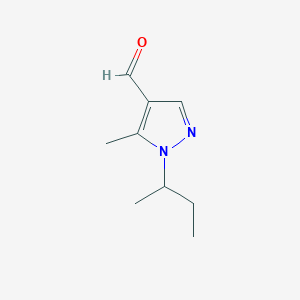
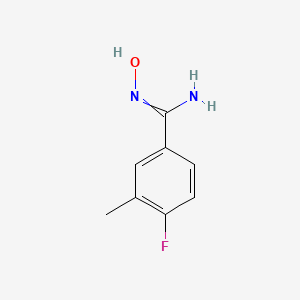

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
